molecular formula C25H30N2O5 B1585795 Quinapril CAS No. 85441-61-8

Quinapril

カタログ番号: B1585795
CAS番号: 85441-61-8
分子量: 438.5 g/mol
InChIキー: JSDRRTOADPPCHY-HSQYWUDLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinapril is a medication primarily used to treat high blood pressure (hypertension), heart failure, and diabetic kidney diseaseThis compound works by decreasing the activity of the renin-angiotensin-aldosterone system, which helps to relax blood vessels and reduce blood pressure .

準備方法

Synthetic Routes and Reaction Conditions: Quinapril can be synthesized through a multi-step process. One common method involves the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester. This reaction yields this compound tert-butyl ester, which is then reacted with an acid to produce this compound or its pharmaceutically acceptable salts .

Industrial Production Methods: In industrial settings, this compound hydrochloride is often produced using direct compression methods. This involves blending the active pharmaceutical ingredient with excipients and compressing the mixture into tablets. The direct compression method is preferred due to its simplicity and efficiency .

化学反応の分析

Types of Reactions: Quinapril undergoes various chemical reactions, including hydrolysis, cyclization, and degradation.

Common Reagents and Conditions:

Major Products Formed:

作用機序

キナプリルは、アンジオテンシンIをアンジオテンシンIIに変換する触媒作用を持つアンジオテンシン変換酵素を阻害します。アンジオテンシンIIは、血圧を上昇させる強力な血管収縮剤です。この酵素を阻害することで、キナプリルはアンジオテンシンIIのレベルを低下させ、血管拡張と血圧の低下をもたらします。 このメカニズムは、アルドステロン分泌も抑制し、血漿量と血圧を低下させるのに役立ちます .

類似化合物との比較

キナプリルは、リシノプリル、エナラプリル、カプトプリルなどの他のアンジオテンシン変換酵素阻害剤とよく比較されます。

類似化合物:

独自性: キナプリルは、その薬物動態特性と、活性代謝物であるキナプリラートに迅速に脱エステル化される能力において独特です。 この特性により、1日1回の投与で効果的な血圧コントロールが可能になります .

生物活性

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor that has been widely studied for its pharmacological effects, particularly in the management of hypertension and heart failure. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound functions primarily as a prodrug that is converted into its active form, quinaprilat, after administration. The primary mechanism involves the inhibition of ACE, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing angiotensin II levels, this compound leads to vasodilation and decreased blood pressure. Additionally, it increases bradykinin levels due to reduced degradation, which may further contribute to its vasodilatory effects .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

ParameterValue
Bioavailability 50-80%
Tmax (this compound) <1 hour
Tmax (Quinaprilat) 2.5 hours
Cmax (Quinaprilat) 1526 ng/mL (after 10 mg dose)
Volume of Distribution 13.9 L
Protein Binding 97%
Half-life (Elimination) 2-4 hours (increased with renal impairment)

This compound is rapidly absorbed and extensively distributed in tissues except for the brain. Its metabolism primarily occurs in the liver, with renal excretion being the main route for quinaprilat elimination .

Hypertension Management

Numerous clinical trials have established the efficacy of this compound in managing hypertension. For instance:

  • In a study involving patients with essential hypertension, doses ranging from 10 to 40 mg daily resulted in significant reductions in both systolic and diastolic blood pressure .
  • A multicenter trial showed that this compound provided comparable blood pressure control to other antihypertensive agents such as beta-blockers and calcium channel blockers .

Heart Failure

This compound has also been evaluated for its effects on heart failure:

  • A study with 225 patients demonstrated that this compound improved exercise tolerance significantly compared to placebo, with a dose-dependent response observed over a three-month period .
  • In patients with chronic heart failure, this compound administration led to beneficial hemodynamic changes and improved functional capacity .

Case Studies

  • Endothelial Function Improvement : In a trial involving patients with chronic heart failure (NYHA class III), intra-arterial infusion of quinaprilat significantly increased endothelium-mediated flow-dependent dilation by over 40% compared to controls (p < 0.01) .
  • Coronary Artery Disease : In patients undergoing coronary artery bypass grafting (CABG), this compound at 40 mg/day significantly reduced ischemic events compared to lower doses . However, another study found no effect on ischemic events with a lower dosage during coronary angioplasty .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

  • Cough occurred in approximately 2-4% of patients.
  • Hypotension was noted in less than 3% of cases.
  • Renal function monitoring is essential as renal impairment can lead to increased accumulation of quinaprilat .

特性

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDRRTOADPPCHY-HSQYWUDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023547
Record name Quinapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Quinapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015019
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.50e-03 g/L
Record name Quinapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015019
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption. This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation. Angiotensin II also stimulates production of plasminogen activator inhibitor-1 (PAI-1), increasing the risk of thrombosis. Quinaprilat prevents the conversion of angiotensin I to angiotensin II by inhibition of angiotensin converting enzyme, and also reduces the breakdown of bradykinin. Reduced levels of angiotensin II lead to lower levels of PAI-1, reducing the risk of thrombosis, especially after a myocardial infarction.
Record name Quinapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00881
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

85441-61-8
Record name Quinapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85441-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinapril [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085441618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00881
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quinapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ84Y44811
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Quinapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015019
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120-130 °C, 120 - 130 °C
Record name Quinapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00881
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quinapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015019
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinapril
Reactant of Route 2
Quinapril
Reactant of Route 3
Reactant of Route 3
Quinapril
Reactant of Route 4
Quinapril
Reactant of Route 5
Reactant of Route 5
Quinapril
Reactant of Route 6
Quinapril

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。